molecular formula C19H31N3 B5884184 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine

Cat. No. B5884184
M. Wt: 301.5 g/mol
InChI Key: KUFNQPDVXMENIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine, also known as BMMP, is a synthetic compound that belongs to the family of piperidine derivatives. BMMP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine by blocking the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their signaling and improves the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has been shown to have a significant impact on the biochemical and physiological processes in the brain. It increases the levels of dopamine and norepinephrine, which are essential for regulating mood, behavior, and cognition. 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine also enhances the release of acetylcholine, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the dopamine and norepinephrine transporters. However, 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to investigate the long-term effects of 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine on the brain and its potential for addiction and abuse. Additionally, further studies are needed to optimize the synthesis method of 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine and to develop more potent and selective derivatives.
In conclusion, 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its potential and to optimize its use in the clinical setting.

Scientific Research Applications

1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-benzyl-N-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-20-12-8-18(9-13-20)21(2)19-10-14-22(15-11-19)16-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFNQPDVXMENIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-piperidinamine

Synthesis routes and methods

Procedure details

In operating analogously to preparation LXXI, starting with N-methyl-4-piperidinone and 1-benzyl-4-(methylamino)piperidine, the product sought after is obtained as a yellow oil (yield=66%).
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66%

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